Acid Green 25

Description

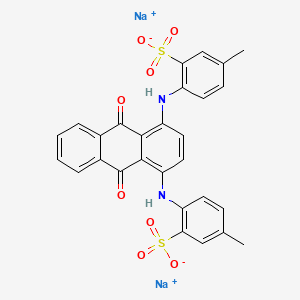

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAYXBWMYIMERV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024903 | |

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D & c green 5 appears as fine black or green powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

7.3X10-25 mm Hg at 25 °C | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948] | |

| Details | European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark blue-green powder, Green powder | |

CAS No. |

4403-90-1 | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Alizarin Cyanine Green F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C GREEN NO. 5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J6RDU8L9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

455 to 460 °F (NTP, 1992), 235-238 °C | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D & C GREEN 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990) | |

| Record name | D&C Green No. 5 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acid Green 25

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of Acid Green 25 (C.I. 61570), an anthraquinone-based anionic dye. The information is intended to support research, development, and quality control activities involving this compound. All quantitative data is presented in tabular format for clarity, and standard experimental methodologies are detailed.

General and Chemical Identifiers

This compound is a synthetic dye widely used in various industries, including textiles, cosmetics, and for biological staining.[1][2][3][4] Its chemical structure is based on the anthraquinone scaffold.[2][4]

| Property | Value | Reference(s) |

| IUPAC Name | disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | [5] |

| Synonyms | Alizarin Cyanine Green G, C.I. 61570, D&C Green No. 5 | [1][5][6] |

| CAS Number | 4403-90-1 | [1][4] |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [1][4][5] |

| Molecular Weight | 622.58 g/mol | [1][4][5] |

| Chemical Structure | Anionic dye of the anthraquinone class | [2][4][7] |

Physical Properties

This compound is typically supplied as a dark green or bluish-green powder.[1][2][6][8] Its physical characteristics are summarized below. Note the significant variation in reported melting points across different sources, which may be due to differences in purity or analytical method.

| Property | Value | Reference(s) |

| Appearance | Dark green / Dark blue-green / Bluish-green powder | [1][6][8][9] |

| Melting Point | 233-240 °C | [1] |

| 235-238 °C | [8][9] | |

| 340 °C | [6] | |

| > 440 °C | [10] | |

| Vapor Pressure | 7.3 x 10⁻²⁵ mm Hg at 25 °C (Estimated) | [5][10] |

Solubility Profile

The compound is characterized by its solubility in water and polar organic solvents.[2][3][4]

| Solvent | Solubility | Reference(s) |

| Water | Soluble; 36 g/L (at 20 °C) | [2][6] |

| o-chlorophenol | Soluble | [2][3] |

| Ethanol | Slightly soluble | [2][4][8] |

| Acetone | Slightly soluble | [2][4][8] |

| Pyridine | Slightly soluble | [2][4][8] |

| Chloroform | Insoluble | [2][4] |

| Toluene | Insoluble | [2][4] |

Spectroscopic Properties

The distinct green color of this compound is due to its strong absorption in the visible region of the electromagnetic spectrum.[11]

| Property | Value | Reference(s) |

| λmax (in Water) | 608 nm, 642 nm | [5] |

| Molar Extinction Coeff. (ε) | ≥10200 at 640-646 nm≥10000 at 604-612 nm | |

| Infrared (IR) Spectra | KBr-Pellet and ATR-IR spectra are available. | [5] |

Reactivity and Stability

-

Chemical Stability: The compound is stable under normal laboratory temperatures and pressures.[6][12]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[6][8][12]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes containing nitrogen oxides (NOx), sulfur oxides (SOx), and carbon monoxide.[6][8][12]

Experimental Protocols

The following sections describe generalized methodologies for the characterization and purification of this compound.

Protocol 1: Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a ramp rate of 10-20 °C/min for an initial determination, and then repeat with a slower ramp rate (1-2 °C/min) near the expected melting point for an accurate reading.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Protocol 2: UV-Visible Spectrophotometry

This protocol is used to confirm the wavelength of maximum absorbance (λmax) and for quantitative analysis using the Beer-Lambert law.

-

Stock Solution: Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying concentrations that fall within the linear range of the spectrophotometer.

-

Spectral Scan: Using a dual-beam UV-Vis spectrophotometer, scan a standard solution across a wavelength range of 400-800 nm to determine the λmax values. Use deionized water as the blank.

-

Calibration Curve: Measure the absorbance of each standard dilution at the primary λmax (approx. 642 nm). Plot absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of an unknown sample and determine its concentration using the calibration curve.

Protocol 3: Purification by Salting Out

This method can be used to increase the purity of the dye.[8]

-

Dissolution: Dissolve the crude this compound powder in deionized water to create a concentrated solution.

-

Salting Out: Add sodium acetate to the solution while stirring until the dye precipitates.

-

Filtration: Collect the precipitated dye by vacuum filtration.

-

Repetition: Redissolve the collected dye in water and repeat the salting-out process two more times to enhance purity.[8]

-

Final Extraction: After the final precipitation and filtration, perform repeated extractions of the solid with ethanol to remove residual salts and impurities.[8]

-

Drying: Dry the purified dye in a vacuum oven at a suitable temperature.

Logical Workflows and Applications

While this compound is not typically involved in cellular signaling pathways, its application in research necessitates standardized workflows for quality control and experimental use.

Caption: Workflow for the quality control and identification of this compound.

Caption: General workflow for using this compound as a cytoplasmic stain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]

- 4. dawnscientific.com [dawnscientific.com]

- 5. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound | 4403-90-1 [chemicalbook.com]

- 9. This compound CAS#: 4403-90-1 [m.chemicalbook.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound | Benchchem [benchchem.com]

- 12. emperordye.com [emperordye.com]

Acid Green 25 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid Green 25, a synthetic dye with significant applications in biomedical research and various industrial processes. This document details its chemical and physical properties, highlights its use in histological staining with a detailed experimental protocol, and outlines its broader applications.

Core Chemical and Physical Properties

This compound, also known by several synonyms including Alizarin Cyanine Green and C.I. 61570, is an anthraquinone-based acid dye. Its vibrant green color and solubility in water make it a versatile agent for a range of applications.

| Property | Value | Reference(s) |

| CAS Number | 4403-90-1 | [1][2][3][4] |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [1][2] |

| Molecular Weight | 622.58 g/mol | [1][2][3][4] |

| Appearance | Dark green to blue-green powder | [1] |

| Solubility | Soluble in water. Slightly soluble in acetone, ethanol, and pyridine. Insoluble in chloroform and toluene. | [4] |

Histological Applications and Staining Mechanism

In the realm of biomedical research, this compound is predominantly utilized as a counterstain in histology, particularly in trichrome staining methods like Masson's Trichrome.[5] This technique is invaluable for differentiating cellular and extracellular components in tissue sections.

The staining mechanism of this compound is based on an electrostatic interaction. As an anionic dye, its negatively charged sulfonate groups are attracted to positively charged (cationic) components in tissues, such as the amino groups of proteins found in cytoplasm and connective tissue. This affinity allows it to impart a distinct green color to these structures, providing a sharp contrast to nuclear and other specific stains.

Experimental Protocol: Masson's Trichrome Staining

The following protocol is a standard method for Masson's Trichrome staining, adapted to utilize a green counterstain like this compound for visualizing collagen fibers. This technique is instrumental in studying fibrosis and other connective tissue pathologies.

Objective: To differentiate collagen, muscle, fibrin, and erythrocytes in tissue sections.

Principle: This method employs three different stains to highlight specific tissue components. A nuclear stain (Weigert's Hematoxylin) colors the cell nuclei black. A plasma stain (Biebrich scarlet-acid fuchsin) stains muscle and cytoplasm red. A connective tissue stain (this compound) will then specifically color collagen fibers green.[1]

Reagents:

-

Bouin's Solution

-

Weigert's Iron Hematoxylin Solution

-

Biebrich Scarlet-Acid Fuchsin Solution

-

Phosphomolybdic/Phosphotungstic Acid Solution

-

This compound Solution (e.g., 2% in 1% acetic acid)

-

1% Acetic Acid Solution

-

Graded alcohols (70%, 95%, 100%)

-

Xylene

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through 95% ethanol for 2 minutes.

-

Transfer through 70% ethanol for 1 minute.

-

Rinse in running tap water for 3 minutes.[4]

-

-

Mordanting:

-

Nuclear Staining:

-

Cytoplasmic Staining:

-

Differentiation:

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is no longer red.[1]

-

-

Collagen Staining:

-

Final Rinse and Dehydration:

-

Mounting:

-

Mount with a permanent mounting medium.[1]

-

Expected Results:

-

Nuclei: Black

-

Cytoplasm, keratin, muscle fibers: Red

-

Collagen and mucus: Green

Workflow for Masson's Trichrome Staining

Caption: Workflow of the Masson's Trichrome staining protocol.

Other Research and Industrial Applications

Beyond its use in histology, this compound has applications in various other fields:

-

Environmental Monitoring: It can be used as a tracer dye to study water flow and dispersion in aquatic environments.[1]

-

Textile and Leather Industry: It is widely used for dyeing natural and synthetic fibers such as wool, silk, polyamide, and leather.[4]

-

Cosmetics and Pharmaceuticals: It serves as a colorant in products like shampoos, lotions, and certain drug formulations.[1]

-

Adsorption Studies: Researchers have utilized this compound in studies investigating the removal of dyes from aqueous solutions, which has implications for environmental remediation.[3]

Toxicological Information

Toxicological studies on this compound have been conducted to assess its safety. Like many anthraquinone dyes, its potential for mutagenicity and carcinogenicity has been a subject of investigation. While some studies have shown that it does not induce gene mutations in bacteria, there is ongoing research into its long-term effects. It is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. Users should always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Unveiling the Many Aliases of Acid Green 25: A Technical Guide for Researchers

For scientists, researchers, and professionals in drug development, precision in identifying chemical compounds is paramount. Acid Green 25, a synthetic anthraquinone dye, is utilized across a spectrum of scientific applications, from biological staining to industrial processes. However, navigating scientific literature and chemical databases for this compound can be challenging due to its numerous synonyms and trade names. This technical guide provides a comprehensive overview of the alternative names for this compound, ensuring accurate identification and facilitating seamless research.

This compound is chemically described as the disodium salt of 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methylbenzenesulfonic acid].[1][2][3] Its unique molecular structure lends to its vibrant green color and utility in various applications.[4][5]

A Plethora of Names: From Common Synonyms to Trade-Specific Labels

The multiplicity of names for this compound stems from its long history of use in different industries and its marketing under various trade names. These synonyms can be broadly categorized into systematic chemical names, Colour Index nomenclature, CAS registry numbers, and commercial trade names.

One of the most common synonyms is Alizarin Cyanine Green .[1][5] Other frequently encountered names include D&C Green No. 5, used in the cosmetic and drug industries, and various trade names such as Solway Green GA and Erionyl Green GL.[2] The Colour Index name, C.I. 61570 , and the CAS Registry Number, 4403-90-1 , are crucial for unambiguous identification in scientific literature and regulatory documents.[1][6][7]

Navigating the Nomenclature: A Structured Overview

To aid researchers in efficiently identifying this compound, the following table summarizes its key identifiers and a selection of its numerous synonyms found in scientific literature and chemical databases.

| Identifier Type | Identifier |

| Chemical Name | disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate[2] |

| CAS Number | 4403-90-1[1][4][6][7] |

| Colour Index (C.I.) | 61570[5][6] |

| EC Number | 224-546-6 |

| PubChem CID | 20431[2][4] |

| Molecular Formula | C28H20N2Na2O8S2[1][2][4][5][8] |

| Molecular Weight | 622.58 g/mol [1][2][4][5][6][8] |

| Common Synonyms | Alizarin Cyanine Green[1][5], Alizarian Cyamine Green B[4], D&C Green No. 5[2] |

| Trade Names | ABCOL Alizarine Cyanine Green [G][6], Acid Alizarine Cyanine Green G[6], Dayglo this compound 160%[6], Doracid Green G Conc.[6], Fabracid Green S-G[6], Leadacid Cyanine Green GA/GN[6], MVacid Green GA[6], Rico Green GA[6], Solway Green GA[2], Erionyl Green GL[2], Weak Acid Green AGS[6], Neutral Green GK[6] |

Experimental Context and Applications

The specific synonym used for this compound can often depend on the experimental context. In histology and microbiology , it is frequently employed as a staining agent to visualize cellular structures.[4][5] In the textile industry , it is used for dyeing wool, silk, and nylon.[5][6][9] Furthermore, it finds applications in the formulation of cosmetics and drugs , where it is often referred to by its D&C number.[2][4][9] Its water-soluble nature also makes it useful as a tracer dye in environmental monitoring .[4]

Workflow for Synonym Identification

The following diagram illustrates a systematic workflow for identifying synonyms of a chemical compound like this compound in scientific literature.

Caption: Workflow for identifying chemical synonyms.

By following a structured approach and utilizing the comprehensive data presented, researchers can confidently and accurately identify this compound across the vast landscape of scientific and technical literature, ensuring the integrity and reproducibility of their work.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 4403-90-1: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. dawnscientific.com [dawnscientific.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. pylamdyes.com [pylamdyes.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]

An In-depth Technical Guide to the Solubility and Stability of Acid Green 25 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Green 25 (C.I. 61570), an anthraquinone-based dye. The information presented herein is intended to support research, development, and quality control activities where this dye is utilized.

Executive Summary

This compound is a water-soluble dye with applications in various industries. Its utility is significantly influenced by its solubility in different solvent systems and its stability under diverse environmental conditions. This document details the solubility profile of this compound in aqueous and organic solvents. Furthermore, it explores the stability of the dye with respect to light, temperature, and pH, providing insights into its degradation kinetics and pathways. Standardized experimental protocols for assessing these properties are also presented to ensure reliable and reproducible results.

Solubility of this compound

The solubility of this compound is a critical parameter for its application in various formulations. The dye exhibits good solubility in water and some polar organic solvents, while it is largely insoluble in nonpolar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

| Solvent | Temperature | Solubility |

| Water | 20 °C | 36 g/L[1] |

| Water | Not Specified | 60 mg/mL |

| Water | 70 °F (21 °C) | 5 - 10 mg/mL[2] |

| 2-Methoxyethanol | Not Specified | 30 mg/mL |

| Ethanol | Not Specified | 2 mg/mL |

Qualitative Solubility Profile

A summary of the qualitative solubility of this compound is provided in the table below.

| Solvent | Solubility |

| Water | Soluble[1][3][4] |

| o-Chlorophenol | Soluble[1][3][4] |

| Acetone | Slightly Soluble[1][2][3][4] |

| Ethanol | Slightly Soluble[1][2][3][4] |

| Pyridine | Slightly Soluble[1][2][3][4] |

| Chloroform | Insoluble[1][2][3][4] |

| Toluene | Insoluble[1][2][3][4] |

Stability of this compound

The stability of this compound is a key determinant of its performance and shelf-life in various applications. This section discusses the dye's stability under different stress conditions.

Photostability

This compound is susceptible to photodegradation, particularly under UV irradiation. The degradation process can be accelerated by the presence of photocatalysts.

-

Photocatalytic Degradation: Studies have shown that this compound can be effectively degraded using photocatalysts such as Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO) under UV or natural sunlight.[5] The degradation process generally follows pseudo-first-order kinetics. One study reported a decolorization rate constant of 0.045 min⁻¹ in the initial phase of plasma treatment.

-

Mechanism: The degradation is initiated by the generation of highly reactive hydroxyl radicals that attack the chromophoric group and the N-H bonds in the dye molecule, leading to decolorization and eventual mineralization into smaller, colorless compounds.

Thermal Stability

While specific quantitative data on the thermal degradation kinetics of this compound in solution is limited, it is known that heating the dye to decomposition can emit toxic fumes of nitrogen and sulfur oxides, as well as sodium monoxide.[2] Some research suggests that the presence of certain metal ions, such as chromium, can enhance the thermal stability of related compounds.

pH Stability

The color and stability of this compound can be influenced by the pH of the solution.

-

In a strongly acidic medium like concentrated sulfuric acid, the dye exhibits a dull blue to blackish-green color, which turns turquoise or emerald blue upon dilution.[1][3][4]

-

An aqueous solution of this compound is blue, and the addition of hydrochloric acid maintains this blue color.[1][3][4]

-

The addition of sodium hydroxide results in a blue-green to blue light green solution.[1][3][4]

-

Degradation studies have been performed under various pH conditions, indicating that the degradation rate can be pH-dependent, particularly in photocatalytic systems.

Chemical Stability

This compound is incompatible with strong oxidizing agents.[6] Contact with such agents can lead to degradation of the dye.

Experimental Protocols

This section outlines generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard analytical techniques and can be adapted for specific research needs.

Protocol for Solubility Determination

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent.

Caption: Workflow for Determining the Solubility of this compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Dilute the filtered sample aliquot to a concentration that falls within the range of the calibration curve and measure its absorbance.

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for any dilution factors. The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

Protocol for Stability Assessment (Photostability)

This protocol provides a framework for evaluating the photostability of this compound in solution.

Caption: Workflow for Assessing the Photostability of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration. Prepare a control sample to be stored in the dark under the same temperature conditions.

-

Light Exposure: Expose the test solution to a controlled light source (e.g., a xenon lamp in a photostability chamber) with a defined spectral distribution and intensity.

-

Sampling: At predetermined time intervals, withdraw aliquots from the exposed and control solutions.

-

Analysis:

-

UV-Vis Spectrophotometry: Measure the absorbance of each aliquot at the λmax of this compound. A decrease in absorbance indicates degradation.

-

High-Performance Liquid Chromatography (HPLC): For a more detailed analysis, use a stability-indicating HPLC method to separate and quantify the parent this compound from its degradation products. A typical HPLC system would consist of a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution, with UV detection at the λmax of the dye.

-

-

Data Analysis: Plot the concentration of this compound as a function of time. Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., zero-order, first-order, or pseudo-first-order).

Logical Relationships of Factors Affecting Stability

The stability of this compound is influenced by a combination of factors. The following diagram illustrates the key relationships.

Caption: Interplay of Factors Affecting this compound Stability.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The dye's solubility is highest in water and polar organic solvents. Its stability is primarily challenged by light exposure, high temperatures, and the presence of strong oxidizing agents. The provided experimental protocols offer a foundation for the systematic evaluation of these properties in various formulations and environments. A thorough understanding of these characteristics is essential for the effective and reliable application of this compound in scientific research and industrial processes.

References

- 1. Liquid this compound TDS|Liquid this compound from Chinese supplier and producer - ACID GREEN DYES - Enoch dye [enochdye.com]

- 2. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Acid Green G - Acid Green GS from Emperor Chem [emperordye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Spectroscopic Properties of Acid Green 25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Acid Green 25 (C.I. 61570), an anthraquinone-based anionic dye. The document details its absorption and fluorescence characteristics, provides standardized experimental protocols for its analysis, and visualizes key experimental workflows. The information is intended to support researchers in fields utilizing this dye for applications ranging from biological staining to environmental science and materials research.

Core Spectroscopic Properties

This compound (AG25) is a water-soluble dye with the chemical formula C₂₈H₂₀N₂Na₂O₈S₂ and a molecular weight of 622.58 g/mol .[1] Its distinct color and spectroscopic behavior are derived from the 1,4-diaminoanthraquinone chromophore, which features a highly conjugated system of pi electrons. This structure is responsible for the dye's strong absorption of light in the visible spectrum.

UV-Visible Absorption

The UV-Visible absorption spectrum of this compound in an aqueous solution is characterized by two prominent peaks in the visible region and additional peaks in the ultraviolet range.[2] The dual-band feature in the visible spectrum, with maxima around 608 nm and 642 nm, is a hallmark of this dye.[2] The absorption in the UV region is attributed to electronic transitions within the anthraquinone aromatic ring system.[2]

Quantitative absorption data for this compound in water are summarized in the table below.

| Spectroscopic Parameter | Wavelength (λmax) | Molar Absorptivity (ε) | Reference |

| UV Absorption | 251-257 nm | ≥22,700 L mol⁻¹ cm⁻¹ | |

| UV Absorption | 281-287 nm | ≥20,000 L mol⁻¹ cm⁻¹ | |

| Visible Absorption | 407-413 nm | ≥6,400 L mol⁻¹ cm⁻¹ | |

| Visible Absorption (Peak 1) | 608 nm | ≥10,000 L mol⁻¹ cm⁻¹ | |

| Visible Absorption (Peak 2) | 642 nm | ≥10,200 L mol⁻¹ cm⁻¹ |

Fluorescence Spectroscopy

While this compound is described as an inherently fluorescent compound, detailed characterizations of its fluorescence emission spectrum, quantum yield, and excited-state lifetime are not widely reported in publicly available literature.

The principles of fluorescence are governed by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule.[3][4] Upon absorption of a photon, an electron is promoted to an excited singlet state (S₁). The molecule rapidly relaxes to the lowest vibrational level of this state through non-radiative processes. It can then return to the ground electronic state (S₀) by emitting a photon. This emitted light, known as fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.[5] For any application leveraging the fluorescence of AG25, empirical determination of its emission spectrum and quantum yield is recommended.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to confirm the structural components of the this compound molecule. The spectrum would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, including S=O stretches from the sulfonate groups, C=O from the quinone moiety, N-H bends from the amino linkers, and various C-H and C=C vibrations from the aromatic rings.[6]

Solvatochromism

Solvatochromism is the phenomenon where the absorption or emission spectrum of a substance shifts depending on the polarity of the solvent.[7][8] Since the polarity of a solvent can stabilize the ground and excited states of a chromophore differently, a change in solvent can alter the energy gap between these states, resulting in a spectral shift.[8] As a polar, water-soluble molecule, this compound is expected to exhibit solvatochromic behavior. Researchers should be aware that its absorption and emission maxima may shift when using solvents other than water, which can be a critical factor in the design of experiments and sensor applications.

Experimental Protocols

The following sections provide detailed, standardized methodologies for the spectroscopic analysis of this compound.

Protocol for UV-Visible Absorbance Measurement

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

-

Materials and Equipment:

-

This compound powder (≥96% dye content)

-

Volumetric flasks (e.g., 100 mL, 10 mL) and pipettes

-

High-purity solvent (e.g., deionized water)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz or polystyrene cuvettes (1 cm path length)

-

-

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of AG25 powder and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 100 µM). Ensure complete dissolution.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare several standard solutions with concentrations spanning the expected linear range of the spectrophotometer (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM).[9]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Blanking/Zeroing: Fill a cuvette with the pure solvent to be used for the standards. Place it in the spectrophotometer and perform a baseline correction or "blank" scan across the desired wavelength range (e.g., 200-800 nm). This subtracts the absorbance of the solvent and cuvette.[10][11]

-

Sample Measurement: Starting with the lowest concentration standard, rinse the sample cuvette with the solution, then fill it approximately 3/4 full.[10] Wipe the transparent sides of the cuvette clean and place it in the sample holder.

-

Spectrum Acquisition: Scan the absorbance of the sample across the selected wavelength range. Save the data and identify the wavelengths of maximum absorbance (λmax).[11]

-

Repeat for all Standards: Repeat step 6 for all prepared standard solutions.

-

Data Analysis: To determine the molar absorptivity (ε), plot a calibration curve of absorbance at a specific λmax versus concentration. According to the Beer-Lambert law (A = εbc), the slope of the linear fit will be equal to ε, as the path length (b) is 1 cm and the concentration (c) is known.

-

Protocol for Fluorescence Spectroscopy Measurement

This protocol describes the general procedure for measuring the excitation and emission spectra of a fluorescent dye like this compound.

-

Materials and Equipment:

-

Solutions of this compound prepared as in Protocol 2.1 (typically more dilute, e.g., 0.1-1 µM).

-

Spectrofluorometer with excitation and emission monochromators.

-

Quartz cuvettes (4-sided transparent for fluorescence).

-

High-purity solvent.

-

-

Procedure:

-

Spectrofluorometer Setup: Turn on the instrument and xenon lamp source, allowing for adequate warm-up time. Configure the software settings, including slit widths for excitation and emission (e.g., 5 nm).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the sample holder. Perform a blank scan to measure any background signal from the solvent (e.g., Raman scattering). This can be subtracted from the sample spectra.

-

Measuring the Emission Spectrum:

-

Based on the absorption data (Protocol 2.1), set the excitation monochromator to a wavelength of high absorption (e.g., 642 nm).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 650-800 nm).[12]

-

The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 400-650 nm).[12]

-

The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should closely resemble the absorption spectrum.

-

-

Data Correction: For accurate spectra, especially for determining quantum yield, raw data should be corrected for instrument-specific factors like lamp intensity variation over wavelength and detector response.[13]

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows involving the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a dye like this compound.

Caption: Experimental workflow for a photocatalytic degradation study of this compound.

Conclusion

This compound possesses well-defined and strong absorption characteristics in the UV and visible regions of the electromagnetic spectrum, making it a valuable dye for various applications. Its primary absorption peaks in aqueous solution are consistently observed at approximately 608 nm and 642 nm. While its fluorescent properties are less characterized in the literature, its inherent fluorescence presents an opportunity for further investigation and application development. The provided protocols offer a standardized basis for conducting reliable spectroscopic measurements, and the visualized workflows illustrate its utility in research contexts such as photocatalysis. This guide serves as a foundational resource for scientists and researchers employing this compound in their work.

References

- 1. scbt.com [scbt.com]

- 2. e-biblio.univ-mosta.dz [e-biblio.univ-mosta.dz]

- 3. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 13. iss.com [iss.com]

Navigating the Handling of Acid Green 25: A Technical Health and Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Acid Green 25, also known by its synonyms C.I. 61570, Alizarine Cyanine Green F, and D&C Green No. 5, is a synthetic dye with broad applications in textiles, cosmetics, and biological staining.[1][2] While a valuable tool in various scientific endeavors, a thorough understanding of its health and safety profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the health and safety considerations, quantitative toxicological data, and detailed experimental protocols for handling this compound.

Toxicological Data Summary

Comprehensive analysis of available toxicological data is crucial for a complete risk assessment. The following tables summarize the key quantitative findings from acute toxicity and irritation studies.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | >5000 mg/kg | [3] |

| Acute Oral Toxicity | Mouse | Oral | LD50 | 6700 mg/kg | [3] |

Table 2: Irritation Potential of this compound

| Test | Species | Dose | Exposure | Result | Reference |

| Skin Irritation | Rabbit | 500 mg | 24 hours | Mild | [3] |

| Eye Irritation | Rabbit | 500 mg | 24 hours | Mild | [3] |

Hazard Identification and Precautionary Measures

This compound is a dark blue-green powder that is soluble in water.[2] While not classified as acutely toxic via ingestion, it is considered a hazardous substance and may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[1][3] Long-term exposure to high concentrations of the dust may have cumulative health effects.[1]

Key Hazards:

-

Skin Irritation: Prolonged or repeated contact may cause redness and irritation.[3]

-

Eye Irritation: May cause transient discomfort, tearing, and redness.[1]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]

-

Aquatic Hazard: Harmful to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with the powder. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | To prevent inhalation of dust, especially when engineering controls are insufficient. |

| Body Protection | Laboratory coat or other protective clothing. | To prevent skin contamination. |

Safe Handling and Storage Workflow

A systematic approach to handling and storage is essential to ensure a safe laboratory environment. The following workflow diagram outlines the key steps for the safe management of this compound.

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3]

-

After Skin Contact: Flush skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops or persists.[3]

-

After Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

After Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized tests. Below are detailed methodologies for the key experiments cited.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (Draize Skin Test)

This test is designed to assess the potential of a substance to cause skin irritation.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable solvent if necessary) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after removal. The reactions are scored according to a standardized scale.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion (Draize Eye Test)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Application: A dose of 0.1 g of the solid test substance is placed in the conjunctival sac of one eye of each animal. The eyelids are gently held together for about one second. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application. The reactions are scored based on a standardized grading system.

OECD Test Guideline 406: Skin Sensitization (Guinea Pig Maximisation Test - GPMT)

This test is used to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase:

-

Intradermal Induction: The test substance is injected intradermally into a shaved area on the shoulder, both with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

-

Topical Induction: One week after the injections, the test substance is applied topically to the same area and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test substance is applied topically to a freshly clipped area on the flank of both the test and control animals.

-

Observation: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group.

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of this compound has been investigated, though data is limited and in some cases, inconclusive.

-

Genotoxicity: Some studies have suggested that this compound may have mutagenic properties in bone-marrow cells of mice.[4] However, a comprehensive evaluation by the Scientific Committee on Consumer Safety (SCCS) concluded that this compound can be considered to have no in vivo genotoxic potential.

Conclusion

This compound is a valuable chemical for various research and development applications. A comprehensive understanding and implementation of the health and safety guidelines outlined in this document are critical for minimizing risk and ensuring the well-being of laboratory personnel. Adherence to proper handling procedures, consistent use of personal protective equipment, and preparedness for emergency situations are the cornerstones of safely working with this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before use.

References

An In-depth Technical Guide to the Mechanism of Action for Acid Green 25 as a Biological Stain

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Acid Green 25, detailing its mechanism of action as a biological stain, its physicochemical properties, and its application in standard histological protocols.

Core Mechanism of Action

This compound (also known as Alizarin Cyanine Green G, C.I. 61570) is a synthetic, water-soluble anionic dye belonging to the anthraquinone class.[1] Its function as a biological stain is primarily governed by electrostatic interactions between the dye molecule and tissue components, particularly proteins.[2]

The core mechanism relies on the following principles:

-

Anionic Nature of the Dye : The chemical structure of this compound incorporates two negatively charged sulfonate groups (-SO₃⁻).[2] These groups impart a net negative charge to the dye molecule, classifying it as an "acid dye."

-

Target Substrates : In biological tissues, acid dyes have a strong affinity for basic components that carry a positive charge (acidophilic components). The primary targets for this compound are proteins, such as collagen, muscle, and cytoplasmic proteins.[2][3][4]

-

Role of pH : The staining process is highly dependent on the pH of the staining solution. Staining is performed in an acidic environment. The low pH ensures the protonation of amino groups (-NH₂ to -NH₃⁺) on the side chains of amino acids (like lysine and arginine) within tissue proteins. This creates an abundance of positively charged sites.

-

Electrostatic Bonding : The negatively charged sulfonate groups of this compound form strong ionic bonds (salt linkages) with the positively charged amino groups on proteins.[2] This electrostatic attraction is the principal force responsible for the dye binding to and coloring acidophilic tissue structures.

-

Secondary Interactions : While ionic bonding is the primary mechanism, other intermolecular forces, such as van der Waals forces and hydrogen bonding, can contribute to the stability of the dye-protein complex.[2]

References

An In-depth Technical Guide to the Biomedical Research Applications of Acid Green 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Green 25, also known as Alizarin Cyanine Green F, D&C Green No. 5, and C.I. 61570, is a synthetic anthraquinone dye.[1][2][3][4] While extensively used in the textile, cosmetic, and food industries for its vibrant green color, its applications in biomedical research are less documented but hold significant potential.[1][2][5] This technical guide provides a comprehensive review of the current and potential uses of this compound in biomedical research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Physicochemical Properties

A foundational understanding of this compound's properties is crucial for its application in a research setting.

| Property | Value | References |

| Molecular Formula | C₂₈H₂₀N₂Na₂O₈S₂ | [3] |

| Molecular Weight | 622.58 g/mol | [3] |

| Appearance | Dark green powder | [2] |

| Solubility | Soluble in water. Slightly soluble in acetone and ethanol. | [2] |

| UV-Visible Absorption Maxima (λmax) | ~608 nm and ~642 nm |

Applications in Biomedical Research

The primary biomedical applications of this compound currently revolve around its properties as a biological stain. While other applications are being explored, they are not yet well-established in the scientific literature.

Histological and Cytological Staining

This compound functions as an anionic dye, making it suitable for staining basic (acidophilic) cellular components such as cytoplasm, muscle, and collagen.[6] Its most common application is as a counterstain in various histological techniques, providing a contrasting color to nuclear stains.

Experimental Protocol: General Acid Dye Staining (Adapted for this compound)

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water.

-

-

Nuclear Staining (Optional, for counterstaining):

-

Stain in a standard hematoxylin solution (e.g., Weigert's iron hematoxylin) for 5-10 minutes.[7][8]

-

Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with a few quick dips.

-

Wash in running tap water.

-

"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute) for 1-2 minutes.

-

Wash in running tap water.

-

-

This compound Staining:

-

Prepare a 0.1% to 1% (w/v) aqueous solution of this compound. The optimal concentration may require titration.

-

Immerse slides in the this compound solution for 1-5 minutes. Staining time will influence intensity.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

General workflow for histological staining using this compound as a counterstain.

Masson's trichrome is a widely used three-color staining protocol to differentiate cellular elements, primarily collagen and muscle.[7][8][9] The standard protocol often uses Light Green SF yellowish or Fast Green FCF to stain collagen.[9][10] Given that this compound is also an acid dye, it can potentially be substituted for these green dyes.

Experimental Protocol: Masson's Trichrome with this compound Substitution

This protocol is an adaptation of the standard Masson's Trichrome, with this compound replacing the typical green collagen stain. Optimization of incubation times may be necessary.

-

Deparaffinization and Rehydration: As described in the general histology protocol.

-

Mordanting: For formalin-fixed tissues, re-fix in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse in running tap water until the yellow color is removed.[8]

-

Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes. Rinse in running tap water for 10 minutes.[7][8]

-

Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Wash in distilled water.[7][8]

-

Differentiation: Differentiate in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is destained of red.[7]

-

Collagen Staining: Transfer slides directly (without rinsing) into a 2.5% aqueous solution of this compound for 5-10 minutes.

-

Final Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[8]

-

Dehydration and Mounting: Wash in distilled water, then rapidly dehydrate through graded alcohols, clear in xylene, and mount.[8]

Expected Results:

-

Nuclei: Black

-

Cytoplasm, Keratin, Muscle Fibers: Red

-

Collagen: Green

Workflow for Masson's Trichrome stain with this compound substitution.

Potential as a Biomedical Tracer

While this compound has been mentioned for use as a tracer dye in environmental monitoring, its application as a tracer in biomedical research, such as in neuroanatomical tracing, is not well-documented.[3] Retrograde tracers are substances that are taken up by axon terminals and transported back to the cell body, allowing for the mapping of neural pathways.[11] Many fluorescent dyes are used for this purpose.[11] Given its chemical nature, the potential for this compound to act as a retrograde tracer exists but would require experimental validation.

Hypothetical Experimental Workflow: Investigating this compound as a Retrograde Tracer

-

Tracer Injection: A solution of this compound (concentration to be determined, likely in the 1-10% range) would be stereotactically injected into a specific brain region of an anesthetized animal.

-

Survival Period: The animal would be allowed to survive for a period (e.g., 24-72 hours) to allow for axonal transport.

-

Tissue Processing: The animal would be euthanized and the brain perfused with a fixative. The brain would then be sectioned.

-

Visualization: Sections would be examined under a microscope to determine if cell bodies in regions known to project to the injection site have been labeled with this compound. If it possesses fluorescent properties, fluorescence microscopy would be the method of choice.

Hypothetical workflow to test this compound as a retrograde neuronal tracer.

Toxicity and Safety Considerations

Understanding the toxicological profile of this compound is paramount for its safe handling and for interpreting experimental results where it is used in living systems.

Quantitative Toxicity Data

| Parameter | Species | Route | Value | References |

| LD₅₀ | Mouse | Oral | 6700 mg/kg | [9][12] |

| LD₅₀ | Rat | Oral | >10,000 mg/kg bw | [9] |

| LD₅₀ | Rat | Oral | >3160 mg/kg bw | [13] |

| Genotoxicity | Mouse | In vivo | Mutagenic properties observed in bone-marrow cells (increased sister chromatid exchange and micronuclei). | [1][9] |

Cytotoxicity

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of this compound (prepared in culture medium) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for determining the cytotoxicity of this compound using an MTT assay.

Interaction with Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound specifically interacts with or modulates any particular cellular signaling pathways, such as the MAPK pathway.[14][15] Its primary role in a biological context appears to be as a stain due to its chemical properties as an acid dye. Any observed biological effects at higher concentrations are more likely attributable to general cytotoxicity rather than specific pathway modulation.

Conclusion and Future Directions

This compound is a well-characterized dye with established, albeit limited, applications in biomedical research, primarily as a histological counterstain. Its potential as a substitute in trichrome staining methods warrants further investigation and optimization. The exploration of its utility as a biomedical tracer, particularly in neuroscience, remains an open area for research. Furthermore, a detailed characterization of its fluorescence properties (emission spectrum and quantum yield) and a systematic evaluation of its cytotoxicity across various cell lines would significantly enhance its applicability and provide a more complete profile for its use in biomedical research. Researchers are encouraged to perform these characterizations to unlock the full potential of this readily available compound.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C28H20N2Na2O8S2 | CID 20431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stock Up with Stock Solutions for Acid Dyes [dharmatrading.com]

- 6. Cell and Neuronal Tracing | Thermo Fisher Scientific - US [thermofisher.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]

- 9. Neuroanatomical tracing at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. healthsciences.usask.ca [healthsciences.usask.ca]

- 11. polysciences.com [polysciences.com]

- 12. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acid Green 25 in Protein Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Acid Green 25 as a protein stain in polyacrylamide gel electrophoresis (PAGE). The information is intended for life science researchers and professionals involved in drug development and other fields requiring protein analysis.

Introduction

Visualizing proteins separated by gel electrophoresis is a fundamental technique in molecular biology and biochemistry.[1][2] The choice of staining method is critical and can impact sensitivity, linearity, and compatibility with downstream applications such as mass spectrometry.[2][3] While Coomassie Brilliant Blue and silver staining are common methods, alternative stains can offer advantages in specific experimental contexts.[4][5] this compound, an anionic dye, can be used for the visualization of proteins in polyacrylamide gels. This document outlines a general protocol for its use, based on the established principles of protein staining.[6]

The general workflow for in-gel protein staining involves several key steps:

-

Fixation: To precipitate and immobilize the proteins within the gel matrix, preventing their diffusion.[1][6]

-

Staining: Incubation with the dye solution to allow the dye to bind to the proteins.[6][7]

-

Destaining: Removal of excess, unbound dye from the gel background to increase the signal-to-noise ratio and visualize the protein bands.[6][7]

Data Presentation: Comparison of Common Protein Staining Methods

For researchers to make an informed decision on the appropriate staining method, the following table summarizes the key characteristics of this compound in comparison to other widely used protein stains.

| Feature | This compound (Predicted) | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) | Silver Staining | Fluorescent Dyes |

| Detection Limit | ~50-100 ng | ~100 ng[3] | ~8-25 ng[3] | ~0.25-5 ng[5][6] | ~0.25-0.5 ng[1] |

| Linear Dynamic Range | Good | Good[4] | Very Good[4] | Low[4] | Wide (up to 4 orders of magnitude)[4] |

| Staining Time | ~10-60 min | ~1 hour to overnight[3][8] | ~1 hour[3] | Minutes to hours (protocol dependent) | ~60 minutes[1] |

| Destaining Time | Several hours | Several hours to overnight[3][8] | Minimal to none[3] | Not applicable (development step) | Minimal |

| Mechanism of Action | Binds to basic amino acid residues. | Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues.[3][8] | Interacts with basic amino acids and aromatic residues.[8] | Deposition of metallic silver on the protein surface.[6] | Non-covalent binding to proteins.[1] |

| Mass Spectrometry Compatibility | Yes (with thorough destaining) | Yes[6][9] | Yes[9] | Limited, requires specific protocols.[4][10] | Yes[1][4] |

| Ease of Use | Simple | Simple[9] | Very Simple | Complex, multi-step[4] | Simple |

Experimental Protocols

Materials:

-

Polyacrylamide gel post-electrophoresis

-

This compound

-

Methanol

-

Glacial Acetic Acid

-

High-purity water (e.g., Milli-Q or equivalent)[11]

-

Staining trays

-

Orbital shaker

Solutions:

-

Fixing Solution: 50% Methanol, 10% Acetic Acid in high-purity water.

-

Staining Solution: 0.1% (w/v) this compound in 40% Methanol, 10% Acetic Acid.

-

Destaining Solution: 40% Methanol, 10% Acetic Acid in high-purity water.[7]

-

Gel Storage Solution: 7% Acetic Acid in high-purity water.[11]

Protocol:

-

Fixation:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Place the gel in a clean staining tray.

-

Add a sufficient volume of Fixing Solution to completely submerge the gel.

-

Incubate on an orbital shaker for 30-60 minutes. For thicker gels, a longer fixation time may be necessary.[11]

-

-

Staining:

-

Decant the Fixing Solution.

-

Add the Staining Solution, ensuring the gel is fully covered.

-

Incubate on an orbital shaker for at least 1 hour. For low abundance proteins, staining can be extended overnight.[7]

-

-

Destaining:

-

Pour off the Staining Solution.

-

Rinse the gel briefly with high-purity water to remove excess surface stain.[11]

-

Add Destaining Solution and agitate gently.

-

The destaining process can take several hours. Change the Destaining Solution periodically for efficient removal of background stain.[7][11] Continue until the protein bands are clearly visible against a clear background.

-

-

Gel Storage:

-

Once destaining is complete, the gel can be stored in the Gel Storage Solution at 4°C for several weeks.[11]

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual mechanism of protein staining.

Caption: Experimental workflow for this compound protein staining.

Caption: Conceptual diagram of this compound binding to protein.

References